Deoxy Donepezil Hydrochloride

Description

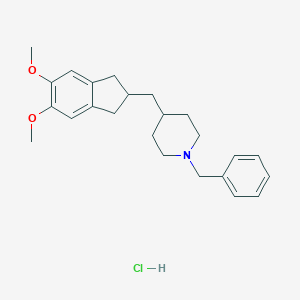

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOSEOQZAOZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647785 | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034439-57-0 | |

| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of Deoxy Donepezil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is recognized as a process-related impurity of Donepezil, a prominent medication used for the management of Alzheimer's disease. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, available physicochemical data, and analytical considerations for Deoxy Donepezil Hydrochloride.

Chemical Structure and Identification

Deoxy Donepezil Hydrochloride is structurally related to Donepezil, lacking the ketone functional group on the indanone moiety. Its chemical identity is well-established through various nomenclature systems.

The 2D chemical structure of Deoxy Donepezil Hydrochloride is as follows:

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride[1] |

| CAS Number | 1034439-57-0[1] |

| Molecular Formula | C24H32ClNO2[1] |

| Molecular Weight | 401.97 g/mol [2] |

| SMILES | COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl[1] |

| InChI | InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H[1] |

| InChIKey | PJOSEOQZAOZSMV-UHFFFAOYSA-N[1] |

| Synonyms | Deoxydonepezil hydrochloride, 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 401.97 g/mol | [2] |

| Molecular Formula | C24H32ClNO2 | [1] |

| XLogP3-AA | 5.5 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

| Rotatable Bond Count | 5 | PubChem (Computed) |

| Exact Mass | 401.2121570 | [1] |

| Monoisotopic Mass | 401.2121570 | [1] |

| Topological Polar Surface Area | 21.7 Ų | [1] |

| Heavy Atom Count | 28 | PubChem (Computed) |

| Formal Charge | 0 | PubChem (Computed) |

| Complexity | 422 | [1] |

Experimental Protocols

Synthesis

A specific, detailed experimental protocol for the synthesis of Deoxy Donepezil Hydrochloride is not publicly available. It is considered a process-related impurity, likely formed during the synthesis of Donepezil. The formation of such an impurity could potentially arise from the reduction of the ketone group of an intermediate or the final Donepezil molecule, depending on the synthetic route and reagents used.

Analytical Methods

The analysis of Deoxy Donepezil Hydrochloride is typically performed in the context of impurity profiling of Donepezil. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

General HPLC Method for Impurity Profiling (Illustrative):

While a specific validated method for Deoxy Donepezil Hydrochloride is not detailed, methods for Donepezil can be adapted. The United States Pharmacopeia (USP) monograph for Donepezil Hydrochloride Tablets mentions "Deoxydonepezil" as a potential impurity and provides its relative retention time in a specified HPLC method.[3][4]

-

Column: A reversed-phase column, such as a C18 or C8, is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: UV detection at a wavelength where both Donepezil and its impurities have significant absorbance (e.g., 271 nm or 286 nm) is often used.[3][4]

-

System Suitability: The method should be validated for specificity, linearity, accuracy, precision, and robustness, with system suitability parameters such as resolution, tailing factor, and theoretical plates being monitored.

Forced degradation studies of Donepezil under acidic, basic, oxidative, and photolytic conditions are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1][5][6] Deoxy Donepezil Hydrochloride, being a process-related impurity, would be monitored alongside any identified degradation products.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by Deoxy Donepezil Hydrochloride. The pharmacological profile of the parent drug, Donepezil, is well-characterized as a reversible inhibitor of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain.[2] It is crucial to note that the biological activity of an impurity cannot be assumed to be the same as the parent compound and would require separate pharmacological evaluation.

Logical Workflow for Impurity Identification and Analysis

The following diagram illustrates a general workflow for the identification and analysis of impurities like Deoxy Donepezil Hydrochloride in a drug substance such as Donepezil.

References

Deoxy Donepezil Hydrochloride: A Technical Guide for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is recognized as a significant process-related impurity and potential degradation product of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. The diligent identification, characterization, and control of such impurities are paramount to ensure the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of Deoxy Donepezil Hydrochloride, focusing on its chemical identity, analytical detection methodologies, and its place within the broader context of Donepezil's impurity profile.

Core Data Summary

A clear understanding of the fundamental properties of Deoxy Donepezil Hydrochloride is the foundation for all analytical and control strategies.

| Parameter | Value | Citation |

| Chemical Name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine hydrochloride | |

| CAS Number | 1034439-57-0 | |

| Molecular Formula | C24H32ClNO2 | |

| Molecular Weight | 401.97 g/mol | |

| Parent Drug | Donepezil | [1] |

Analytical Characterization and Experimental Protocols

The detection and quantification of Deoxy Donepezil Hydrochloride are primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below are detailed experimental protocols that serve as a starting point for method development and validation.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This method is designed for the separation and quantification of Donepezil and its related impurities, including Deoxy Donepezil Hydrochloride.

Objective: To develop a stability-indicating RP-HPLC method for the determination of Deoxy Donepezil Hydrochloride in Donepezil drug substance.

Methodology:

| Parameter | Specification |

| Column | C18 (e.g., Agilent Eclipse Plus C18, 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., 0.01M Phosphate Buffer, pH 2.7) and an organic modifier (e.g., Methanol and Acetonitrile).[2] |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at 268 nm[3] |

| Column Temperature | 30 °C |

| Injection Volume | 10 - 20 µL |

| Sample Preparation | The Donepezil sample is dissolved in the mobile phase to a concentration of approximately 1.0 mg/mL.[4] |

System Suitability:

| Parameter | Acceptance Criteria |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to understand the formation of degradation products like Deoxy Donepezil Hydrochloride.

Objective: To assess the stability of Donepezil and the potential formation of Deoxy Donepezil Hydrochloride under various stress conditions.

Methodology:

-

Preparation of Stock Solution: A stock solution of Donepezil hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.[4]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[4][]

-

Base Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours can be used.[4][]

-

Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and kept at room temperature for 7 days.[4]

-

Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[4]

-

Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[4]

-

-

Sample Analysis: After the specified duration, the acidic and alkaline samples are neutralized. All stressed samples are then diluted to a suitable concentration and analyzed using the validated stability-indicating HPLC method.[4]

Logical Workflow and Visualization

The following diagrams illustrate the logical workflow for the identification and control of Deoxy Donepezil as an impurity in the drug development process.

Caption: A logical workflow for the identification, characterization, and control of Deoxy Donepezil Hydrochloride as a process-related impurity in Donepezil manufacturing.

Signaling Pathways and Mechanism of Action

Currently, there is no publicly available research detailing specific signaling pathways or pharmacological activities of Deoxy Donepezil Hydrochloride itself. Its significance is primarily as a marker of quality and purity in the manufacturing of Donepezil. The mechanism of action of the parent drug, Donepezil, involves the reversible inhibition of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain, thereby improving cognitive function in Alzheimer's patients.[6][7]

The following diagram illustrates the established mechanism of action for the parent compound, Donepezil.

Caption: A simplified diagram illustrating the mechanism of action of Donepezil as an acetylcholinesterase inhibitor.

Conclusion

Deoxy Donepezil Hydrochloride serves as a critical quality attribute in the production of Donepezil. A thorough understanding of its chemical properties, coupled with robust and validated analytical methods, is essential for ensuring the purity and safety of the final pharmaceutical product. The experimental protocols and workflows provided in this guide offer a solid framework for researchers and drug development professionals to effectively manage this and other related impurities. Further research into the potential pharmacological or toxicological profile of Deoxy Donepezil Hydrochloride could provide a more complete understanding of its impact.

References

- 1. veeprho.com [veeprho.com]

- 2. RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 6. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Deoxy Donepezil Hydrochloride: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Deoxy Donepezil Hydrochloride, a derivative of the well-known Alzheimer's disease medication, Donepezil. This document details a proposed synthetic pathway, experimental protocols, and thorough characterization methodologies tailored for researchers and professionals in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

Deoxy Donepezil Hydrochloride, chemically known as 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride, is a close structural analog of Donepezil.[1][2] While Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), the pharmacological profile of its deoxy analog is less characterized, making it a molecule of interest for further investigation in neuropharmacology and medicinal chemistry.[3][4] The primary structural difference lies in the reduction of the indanone carbonyl group of Donepezil to a methylene group in Deoxy Donepezil. This guide outlines a plausible synthetic route and the analytical techniques required for its unambiguous characterization.

Synthesis of Deoxy Donepezil Hydrochloride

Proposed Synthetic Pathway

The synthesis commences with the Wolff-Kishner reduction of Donepezil, which effectively removes the carbonyl group. The resulting free base, Deoxy Donepezil, is then converted to its hydrochloride salt.

Caption: Proposed synthetic pathway for Deoxy Donepezil Hydrochloride.

Experimental Protocols

Step 1: Synthesis of Deoxy Donepezil (Wolff-Kishner Reduction)

-

To a solution of Donepezil (1.0 eq) in diethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (5 eq).

-

Heat the reaction mixture to 120 °C for 2 hours.

-

Gradually increase the temperature to 200-210 °C to distill off water and excess hydrazine.

-

Maintain the reaction at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Deoxy Donepezil.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Step 2: Synthesis of Deoxy Donepezil Hydrochloride

-

Dissolve the purified Deoxy Donepezil free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford Deoxy Donepezil Hydrochloride.

Characterization of Deoxy Donepezil Hydrochloride

Thorough characterization is essential to confirm the identity and purity of the synthesized Deoxy Donepezil Hydrochloride. The following analytical techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the reaction.

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information. The expected data is extrapolated from known data for Donepezil.

Table 2: Predicted Spectroscopic Data for Deoxy Donepezil Hydrochloride

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 3.85 (s, 6H, 2x OCH₃), 3.50 (s, 2H, Ar-CH₂-N), 2.50-3.20 (m, 9H), 1.40-2.00 (m, 5H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.5, 147.0, 138.0, 135.0, 133.0, 129.0, 128.5, 127.0, 111.0, 109.0, 60.0, 56.0, 53.0, 40.0, 37.0, 34.0, 31.0, 29.0 |

| FTIR (KBr, cm⁻¹) | ~2950 (C-H stretch), ~1610, ~1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~1120 (C-N stretch) |

| Mass Spec. (ESI+) | Expected [M+H]⁺ at m/z 366.24 |

Note: The predicted NMR shifts are based on the structure of Deoxy Donepezil and may vary slightly.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Caption: Predicted mass fragmentation of Deoxy Donepezil.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its structure is rigorously confirmed.

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of Deoxy Donepezil Hydrochloride. By adapting established synthetic methodologies for Donepezil and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and validate the structure and purity of this novel compound. The data and protocols presented herein are intended to facilitate further investigation into the pharmacological properties of Deoxy Donepezil and its potential as a lead compound in the development of new therapeutics for neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. US6953856B2 - Process for the preparation of 1-benzyl-4-(5,6-dimethoxy-1-indanon)-2-yl) methyl piperidine hydrochloride (Donepezil HCI) - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. US20080194827A1 - Crystalline forms of Donepezil base - Google Patents [patents.google.com]

Physicochemical Properties of Deoxy Donepezil Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is a close structural analog of Donepezil Hydrochloride, a well-established acetylcholinesterase inhibitor used in the management of Alzheimer's disease. As a potential impurity or metabolite, understanding the physicochemical properties of Deoxy Donepezil Hydrochloride is crucial for drug development, quality control, and formulation studies. This technical guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its presumed mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of Deoxy Donepezil Hydrochloride are summarized in the table below. It is important to note that some of these values are calculated or inferred due to the limited availability of direct experimental data.

| Property | Value | Source |

| Chemical Name | 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride | PubChem[1] |

| Molecular Formula | C₂₄H₃₂ClNO₂ | PubChem[1] |

| Molecular Weight | 402.0 g/mol | PubChem[1] |

| Melting Point (°C) | Data not available. | |

| Solubility | Data not available. Likely soluble in methanol and DMSO. Solubility in water is expected to be pH-dependent. | Inferred |

| pKa | Data not available. The piperidine nitrogen is expected to have a pKa in the range of 8-10. | Inferred |

| LogP (Octanol-Water Partition Coefficient) | Data not available. |

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a solid crystalline substance is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of finely powdered Deoxy Donepezil Hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10°C/minute) to determine an approximate melting range.

-

The determination is repeated with a fresh sample, heating at a slower rate (1-2°C/minute) starting from a temperature approximately 20°C below the approximate melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

-

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is the concentration at which the solution is saturated.

Methodology (Shake-Flask Method):

-

Materials: Deoxy Donepezil Hydrochloride, purified water (or other relevant aqueous buffers, e.g., pH 1.2, 6.8, 7.4), orbital shaker, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of Deoxy Donepezil Hydrochloride is added to a known volume of the aqueous solvent in a sealed flask.

-

The flask is agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

-

An aliquot of the clear supernatant is carefully removed, filtered through a 0.45 µm filter, and diluted appropriately.

-

The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as HPLC-UV.

-

The solubility is expressed in mg/mL or µg/mL.

-

Acetylcholinesterase (AChE) Inhibition Assay

Principle: This assay determines the ability of Deoxy Donepezil Hydrochloride to inhibit the enzymatic activity of acetylcholinesterase. The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine (ATC) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically.[2]

Methodology:

-

Reagents and Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Deoxy Donepezil Hydrochloride (test compound)

-

Donepezil Hydrochloride (positive control)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare stock solutions of AChE, ATCI, DTNB, and the test/control compounds in the appropriate buffer.

-

In a 96-well plate, add the phosphate buffer, AChE solution, and different concentrations of Deoxy Donepezil Hydrochloride or the positive control. A well without the inhibitor serves as the negative control (100% enzyme activity), and a well without the enzyme serves as the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate (ATCI) and DTNB solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow

Acetylcholinesterase Inhibition Signaling Pathway

Deoxy Donepezil Hydrochloride is expected to act as an acetylcholinesterase inhibitor, similar to its parent compound, Donepezil. This mechanism involves the reversible inhibition of the acetylcholinesterase enzyme in the synaptic cleft, leading to an increase in the concentration of the neurotransmitter acetylcholine. This enhanced cholinergic activity is believed to be responsible for the therapeutic effects observed with this class of drugs in neurodegenerative diseases.

Caption: Proposed mechanism of action of Deoxy Donepezil Hydrochloride as an acetylcholinesterase inhibitor.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates the logical flow of the experimental procedure to determine the half-maximal inhibitory concentration (IC₅₀) of Deoxy Donepezil Hydrochloride against acetylcholinesterase.

Caption: Experimental workflow for determining the IC₅₀ value of Deoxy Donepezil Hydrochloride.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Deoxy Donepezil Hydrochloride. While a complete experimental dataset for this specific compound is not yet publicly available, the provided protocols offer robust methodologies for its characterization. The presumed mechanism of action as an acetylcholinesterase inhibitor is consistent with its structural similarity to Donepezil. Further experimental validation of the properties outlined in this guide is essential for its comprehensive evaluation in the context of drug development and quality control.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a piperidine-based reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease. The intricate synthesis of Donepezil hydrochloride, like any complex chemical process, is susceptible to the formation of process-related impurities. These impurities, if not adequately controlled, can potentially impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of Deoxy Donepezil Hydrochloride, a known process-related impurity of Donepezil.

This guide will delve into the chemical identity of Deoxy Donepezil, its potential formation during the synthesis of Donepezil, and the analytical methodologies for its detection and quantification. Furthermore, it will explore the known pharmacological context of Donepezil's mechanism of action, including its influence on intracellular signaling pathways, and discuss the toxicological considerations for impurities in active pharmaceutical ingredients (APIs). While specific pharmacological and toxicological data for Deoxy Donepezil are not extensively available in public literature, this guide will provide a framework for its consideration within the broader context of pharmaceutical impurity analysis.

Chemical Profile of Deoxy Donepezil Hydrochloride

Deoxy Donepezil is structurally related to Donepezil, lacking the ketone functional group on the indanone ring system. Its chemical identity is summarized in the table below.

| Parameter | Information |

| Chemical Name | 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride[1] |

| Synonyms | Deoxydonepezil hydrochloride, Donepezil Deoxy Impurity |

| CAS Number | 1034439-57-0 (HCl salt)[1] |

| Molecular Formula | C₂₄H₃₂ClNO₂[1] |

| Molecular Weight | 401.97 g/mol [1] |

| Chemical Structure |  |

Formation as a Process-Related Impurity

Deoxy Donepezil is categorized as a process-related impurity, meaning it is likely formed during the synthesis of the Donepezil API. While specific, detailed pathways for its formation are not extensively published, it is hypothesized to arise from a side reaction or an incomplete reaction step. One of the common synthetic routes to Donepezil involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction of the resulting intermediate.

The formation of Deoxy Donepezil could potentially occur if the starting material, 5,6-dimethoxy-1-indanone, is reduced to its corresponding deoxy form, 5,6-dimethoxyindane, which then participates in the subsequent reaction steps. Alternatively, over-reduction of an intermediate during the synthesis could also lead to the formation of this impurity.

Analytical Methodologies for Detection and Quantification

The control of impurities in pharmaceutical manufacturing relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Donepezil and its related compounds.

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol is a representative example based on published methods for Donepezil impurity analysis. Method optimization and validation are crucial for specific applications.

4.1.1 Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 2.7 with phosphoric acid) |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 268 nm |

| Injection Volume | 20 µL |

4.1.2 Solution Preparation

-

Diluent: Mobile Phase A and Mobile Phase B in a 50:50 ratio.

-

Standard Solution: Prepare a solution of Donepezil Hydrochloride reference standard in the diluent at a known concentration (e.g., 0.1 mg/mL).

-

Impurity Standard Solution: If available, prepare a solution of Deoxy Donepezil Hydrochloride reference standard in the diluent.

-

Sample Solution: Accurately weigh and dissolve the Donepezil API or drug product in the diluent to a known concentration (e.g., 1.0 mg/mL).

4.1.3 System Suitability

Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. Key parameters include:

-

Tailing factor: Should be ≤ 2.0 for the Donepezil peak.

-

Theoretical plates: Should be ≥ 2000 for the Donepezil peak.

-

Relative Standard Deviation (RSD) of peak area: Should be ≤ 2.0% for replicate injections.

4.1.4 Data Analysis

The amount of Deoxy Donepezil in the sample can be quantified using the peak area response from the chromatogram, relative to the peak area of the Donepezil standard or a Deoxy Donepezil standard if available.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH guidelines, including:

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

While specific LOD and LOQ values for Deoxy Donepezil are not widely published, typical HPLC methods for Donepezil impurities can achieve LODs in the range of 0.01-0.05% and LOQs in the range of 0.03-0.15% relative to the main component concentration.

Pharmacological and Toxicological Considerations

Pharmacology of Donepezil

Donepezil is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism by which Donepezil is thought to improve cognitive function in patients with Alzheimer's disease.

Recent research has also suggested that Donepezil's therapeutic effects may involve other mechanisms, including the modulation of intracellular signaling pathways such as the PI3K/Akt pathway. This pathway is crucial for cell survival, proliferation, and synaptic plasticity.

Toxicology of Impurities

The presence of impurities in pharmaceuticals is a major concern for regulatory agencies. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the qualification of impurities in new drug substances and products. The qualification threshold is the level at which an impurity needs to be toxicologically assessed.

Regulatory Landscape

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set limits for impurities in active pharmaceutical ingredients and finished drug products. While specific limits for Deoxy Donepezil are not explicitly listed in the current public monographs for Donepezil Hydrochloride, general and specific impurity limits are provided. For example, the European Pharmacopoeia specifies limits for known impurities (e.g., Impurity C, D, E) and a general limit for any other unspecified impurity.[2] It is the responsibility of the manufacturer to identify and control all impurities to within these specified limits.

| Pharmacopoeia | Impurity Designation | Limit |

| European Pharmacopoeia (11.0) | Impurity C + E | Not more than 0.10% |

| Impurity D | Not more than 0.10% | |

| Any other impurity | Not more than 0.10% | |

| Total impurities | Not more than 0.3% | |

| United States Pharmacopeia (USP) | Donepezil Related Compound A | Varies by procedure |

| Any individual impurity | Varies by procedure | |

| Total impurities | Varies by procedure |

Note: The limits presented are for illustrative purposes and may vary depending on the specific monograph and analytical procedure. Manufacturers must refer to the current official pharmacopoeial texts for compliance.

Conclusion

Deoxy Donepezil Hydrochloride is a recognized process-related impurity in the synthesis of Donepezil. Its effective control is essential for ensuring the quality, safety, and efficacy of the final drug product. This technical guide has provided an overview of its chemical properties, potential formation, and analytical methods for its detection and quantification. While specific pharmacological and toxicological data for Deoxy Donepezil are limited, its structural similarity to Donepezil warrants careful consideration and control within the regulatory framework for pharmaceutical impurities. Further research into the biological activity of Deoxy Donepezil would provide a more complete understanding of its potential impact. The methodologies and workflows presented here offer a foundation for researchers and drug development professionals to address the challenges of impurity profiling in the manufacturing of Donepezil.

References

Unraveling the Genesis of Deoxy Donepezil: A Technical Guide to an Elusive Impurity in Donepezil Synthesis

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical analysis of the origins of the Deoxy Donepezil impurity, a critical process-related impurity encountered during the synthesis of Donepezil, a cornerstone therapeutic for Alzheimer's disease. Through a detailed examination of the synthetic pathway, this guide pinpoints the specific reaction step responsible for its formation, elucidates the underlying mechanism, and presents analytical methodologies for its detection and quantification. This document is intended to equip researchers and drug development professionals with the necessary knowledge to control and mitigate the presence of this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Introduction: The Challenge of Impurity Profiling in Donepezil

Donepezil, chemically known as (±)-2,3-dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one, is a reversible inhibitor of the enzyme acetylcholinesterase.[1] Its synthesis, while well-established, is a multi-step process susceptible to the formation of various impurities.[] These impurities can arise from starting materials, intermediates, side reactions, or degradation products.[] Rigorous control of these impurities is a regulatory expectation and is paramount to the safety and efficacy of the final drug product.

One such process-related impurity that has garnered significant attention is Deoxy Donepezil.[4] Chemically identified as 1-benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, this impurity is structurally similar to Donepezil but lacks the keto functional group on the indanone ring.[4][5] Understanding the genesis of this impurity is the first step toward its effective control.

The Synthetic Pathway of Donepezil and the Origin of Deoxy Donepezil

The most common synthetic route to Donepezil involves the Knoevenagel condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde. This reaction forms the intermediate, 1-benzyl-4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methylene)piperidine. The subsequent and final step is the catalytic hydrogenation of this intermediate to yield Donepezil.[1]

It is within this critical reduction step that the formation of Deoxy Donepezil occurs. While the primary objective of the hydrogenation is the selective reduction of the exocyclic double bond, over-reduction can occur, leading to the unwanted reduction of the keto group of the indanone moiety to a methylene group.

A key study by Reddy K.K. et al. identified and characterized several potential impurities of Donepezil, designating Deoxy Donepezil as "impurity IV".[4] This research confirmed that Deoxy Donepezil is a process-related impurity formed during the synthesis.[4]

dot

Caption: Formation of Donepezil and Deoxy Donepezil Impurity.

Mechanism of Deoxy Donepezil Formation

The formation of Deoxy Donepezil is a consequence of excessive reduction during the catalytic hydrogenation of the unsaturated intermediate. The mechanism can be conceptualized as a two-step reduction process on the indanone ring system:

-

Reduction of the Keto Group to a Secondary Alcohol: The first stage of over-reduction involves the hydrogenation of the ketone to a secondary alcohol, forming the corresponding indanol derivative. This intermediate has also been identified as a potential impurity in Donepezil synthesis (designated as impurity III by Reddy K.K. et al.).[4]

-

Hydrogenolysis of the Secondary Alcohol: The newly formed hydroxyl group can then undergo hydrogenolysis, a process where a carbon-heteroatom bond (in this case, C-OH) is cleaved by hydrogen, resulting in the formation of a methylene group. This final step yields the Deoxy Donepezil impurity.

The propensity for this over-reduction is influenced by several factors, including the choice of catalyst, reaction temperature, hydrogen pressure, and reaction time.

dot

Caption: Postulated mechanism for Deoxy Donepezil formation.

Experimental Protocols for Identification and Quantification

The identification and quantification of the Deoxy Donepezil impurity are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

HPLC Method for Impurity Profiling

A robust HPLC method is essential to separate Donepezil from its potential impurities, including Deoxy Donepezil. The following is a representative, though general, experimental protocol. Method validation according to ICH guidelines is imperative for use in a regulated environment.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a suitable wavelength (e.g., 230 nm or 268 nm)[6] |

| Injection Volume | 10-20 µL |

Sample Preparation

-

Standard Preparation: A reference standard of Deoxy Donepezil is required for identification and quantification. A stock solution is prepared by dissolving a known amount of the standard in a suitable solvent (e.g., diluent used for the mobile phase).

-

Sample Preparation: A solution of the Donepezil API is prepared at a specified concentration in the same diluent.

dot

Caption: General workflow for HPLC analysis of Deoxy Donepezil.

Quantitative Data and Control Strategies

Table 2: Factors Influencing Deoxy Donepezil Formation and Control Strategies

| Influencing Factor | Impact on Deoxy Donepezil Formation | Control Strategy |

| Catalyst Type | More active catalysts (e.g., certain noble metal catalysts) may promote over-reduction. | Select a catalyst with high selectivity for the reduction of the double bond over the ketone. Catalyst screening studies are recommended. |

| Catalyst Loading | Higher catalyst loading can increase the rate of over-reduction. | Optimize the catalyst loading to achieve complete conversion of the starting material with minimal impurity formation. |

| Hydrogen Pressure | Higher hydrogen pressure generally favors over-reduction. | Conduct the reaction at the lowest effective hydrogen pressure. |

| Temperature | Elevated temperatures can increase the rate of hydrogenolysis. | Perform the reduction at a controlled, lower temperature. |

| Reaction Time | Prolonged reaction times can lead to the accumulation of the Deoxy Donepezil impurity. | Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |

Conclusion

The Deoxy Donepezil impurity is a process-related impurity formed during the catalytic hydrogenation step in the synthesis of Donepezil. Its origin lies in the over-reduction of the keto group on the indanone ring of the Donepezil precursor. By understanding the mechanism of its formation and the influence of various reaction parameters, drug manufacturers can implement effective control strategies to minimize its presence in the final API. The use of validated analytical methods, such as HPLC, is essential for the routine monitoring and quantification of this and other impurities, ensuring the consistent production of high-quality Donepezil. This technical guide serves as a foundational resource for scientists and researchers dedicated to the robust and safe manufacturing of this vital medication.

References

- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]

Deoxy Donepezil Hydrochloride: A Technical Overview of a Key Donepezil-Related Compound

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Deoxy Donepezil Hydrochloride, a significant compound related to the widely prescribed Alzheimer's drug, Donepezil. While specific pharmacological data for Deoxy Donepezil Hydrochloride is not extensively available in public literature, this document will characterize its nature as a known impurity and reference standard for Donepezil. To provide valuable context for researchers, this guide will subsequently delve into the well-established pharmacological profile of the parent compound, Donepezil Hydrochloride, covering its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Introduction to Deoxy Donepezil Hydrochloride

Deoxy Donepezil Hydrochloride is recognized primarily as an impurity and a reference standard associated with the synthesis and manufacturing of Donepezil Hydrochloride.[1][2] As a reference standard, it plays a crucial role in the analytical method development, validation, and quality control processes for Donepezil, ensuring the purity and safety of the final drug product.[2] Its chemical structure is closely related to Donepezil, with the key difference being the absence of a specific oxygen atom.

Chemical Information:

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride |

| CAS Number | 1034439-57-0 |

| Molecular Formula | C24H32ClNO2 |

| Molecular Weight | 402.0 g/mol |

Source: PubChem CID 24881880[3]

Due to its classification as an impurity, dedicated studies on the pharmacological activity of Deoxy Donepezil Hydrochloride are not readily found in published scientific literature. Therefore, the remainder of this guide will focus on the pharmacological properties of Donepezil Hydrochloride, the parent active pharmaceutical ingredient.

Pharmacological Profile of Donepezil Hydrochloride

Donepezil Hydrochloride is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[4] It is widely prescribed for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease.[4][5][6][7][8][9] While it does not alter the underlying progression of Alzheimer's disease, it can lead to modest improvements in cognitive function and daily activities.[5][10]

Mechanism of Action

The primary mechanism of action of Donepezil is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[6][11] By reversibly binding to and inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[4][5][6][11] This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent deficit in acetylcholine.[5][11]

Beyond its primary action as an AChE inhibitor, some research suggests that Donepezil may have other non-cholinergic effects, including acting as a potent agonist of the σ1 receptor.[5]

References

- 1. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]

- 2. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]

- 3. Deoxy Donepezil Hydrochloride | C24H32ClNO2 | CID 24881880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Donepezil - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Donepezil Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 8. Donepezil: MedlinePlus Drug Information [medlineplus.gov]

- 9. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 10. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

solubility profile of Deoxy Donepezil Hydrochloride in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride (CAS: 1034439-57-0) is a derivative and a known impurity of Donepezil, a widely used medication for the treatment of Alzheimer's disease. As a related compound, understanding its physicochemical properties, particularly its solubility in common laboratory solvents, is crucial for its isolation, purification, and analytical characterization in pharmaceutical development and quality control processes. This guide summarizes the available information on its solubility and provides standardized protocols for its empirical determination.

Chemical Profile:

-

IUPAC Name: 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride

-

Molecular Formula: C₂₄H₃₂ClNO₂

-

Molecular Weight: 401.97 g/mol

Solubility Data

Direct, quantitative solubility data for Deoxy Donepezil Hydrochloride in common laboratory solvents is not found in the public domain. However, qualitative information for related impurities suggests solubility in solvents like DMSO.

For reference and comparative purposes, the solubility profile of the parent compound, Donepezil Hydrochloride (CAS: 120011-70-3) , is provided below. These values can serve as a preliminary guide for solvent selection in studies involving Deoxy Donepezil Hydrochloride.

Table 1: Solubility Profile of Donepezil Hydrochloride

| Solvent | Type | Quantitative Solubility | Qualitative Description |

| Water | Aqueous | ≥10.4 mg/mL[1][2] | Soluble[1] |

| Chloroform | Organic | Data not available | Freely Soluble[1] |

| Glacial Acetic Acid | Organic | Data not available | Soluble[1] |

| Ethanol | Organic | Data not available | Slightly Soluble[1] |

| Acetonitrile | Organic | Data not available | Slightly Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Organic | Data not available | Insoluble[1] |

| Ethyl Acetate | Organic | Data not available | Practically Insoluble[1] |

| n-Hexane | Organic | Data not available | Practically Insoluble[1] |

Note: The discrepancy between the qualitative "insoluble in DMSO" and the common use of DMSO for stock solutions of similar compounds suggests that "insoluble" may refer to lower-end solubility not suitable for all applications, whereas it might be sufficient for creating concentrated stock solutions.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound like Deoxy Donepezil Hydrochloride, based on the widely accepted saturation shake-flask method.

3.1 Principle The thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound at a specific temperature and pressure. The shake-flask method is the gold standard for this determination.

3.2 Materials and Equipment

-

Deoxy Donepezil Hydrochloride (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Calibrated analytical balance

-

HPLC-UV system or other suitable quantitative analytical instrument

-

Volumetric flasks and pipettes

3.3 Procedure

-

Preparation: Add an excess amount of solid Deoxy Donepezil Hydrochloride to a glass vial. The excess is crucial to ensure equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Cap the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture at a constant speed (e.g., 700 rpm) for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sampling: Carefully collect an aliquot of the supernatant. For accuracy, filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of Deoxy Donepezil Hydrochloride.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.

-

Analyze the standard solutions and the diluted sample using a validated HPLC-UV method.

-

Calculate the concentration of the saturated solution based on the calibration curve derived from the standard solutions.

-

3.4 Visualization of Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Related Biological Pathway: Mechanism of Action of Donepezil

As Deoxy Donepezil Hydrochloride is a direct derivative of Donepezil, the biological pathways associated with Donepezil are of high relevance. Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE).[3] In Alzheimer's disease, there is a deficit of cholinergic neurotransmission in the brain.[4][5] By inhibiting AChE, Donepezil prevents the breakdown of the neurotransmitter acetylcholine (ACh), thereby increasing its concentration in the synaptic cleft and enhancing neuronal communication.[3][5][6]

Caption: Mechanism of Action of Donepezil via AChE Inhibition.

References

Deoxy Donepezil Hydrochloride: A Technical Guide to its Discovery and Analysis in Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxy Donepezil Hydrochloride is recognized as a significant impurity and degradation product of Donepezil, a leading therapeutic agent for Alzheimer's disease.[1][2][3] The rigorous control of impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to Deoxy Donepezil Hydrochloride, offering valuable insights for professionals in pharmaceutical analysis and drug development.

The presence of impurities such as Deoxy Donepezil can arise from the synthetic process of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients within the formulation.[] Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to meet stringent regulatory standards.

Discovery and History: An Impurity of Significance

The "discovery" of Deoxy Donepezil Hydrochloride is intrinsically linked to the comprehensive pharmaceutical analysis and stability testing of Donepezil. Rather than a singular moment of discovery, its identification was a result of systematic impurity profiling and forced degradation studies mandated by regulatory bodies like the International Council for Harmonisation (ICH).[][5]

Forced degradation studies are a cornerstone of pharmaceutical development, designed to deliberately degrade a drug substance under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis.[][5][6] These studies are instrumental in elucidating the degradation pathways of the API and identifying potential degradation products that may form during the shelf-life of the drug product. It was through such rigorous testing of Donepezil that Deoxy Donepezil was identified as a notable degradation product.

The characterization of this and other impurities is crucial for establishing the stability-indicating nature of analytical methods and for the synthesis of reference standards.[7] These reference standards are indispensable for the accurate quantification of impurities in routine quality control of both the drug substance and the final pharmaceutical formulation.

Data Presentation: Chemical and Analytical Properties

A summary of the key chemical and analytical information for Deoxy Donepezil Hydrochloride and its parent drug, Donepezil, is presented below.

| Property | Deoxy Donepezil Hydrochloride | Donepezil Hydrochloride |

| IUPAC Name | 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine hydrochloride | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one hydrochloride |

| CAS Number | 1034439-57-0 | 120011-70-3 |

| Molecular Formula | C24H32ClNO2 | C24H30ClNO3 |

| Molecular Weight | 401.97 g/mol | 415.95 g/mol |

| Nature | Impurity / Degradation Product | Active Pharmaceutical Ingredient |

Experimental Protocols

Detailed methodologies for the forced degradation of Donepezil to generate Deoxy Donepezil and the subsequent analytical procedures for its identification and quantification are outlined below.

Forced Degradation Protocol for Donepezil Hydrochloride

This protocol is a composite of methodologies described in various studies to induce the formation of degradation products, including Deoxy Donepezil.

Objective: To generate degradation products of Donepezil under various stress conditions to understand its stability and degradation pathways.

Methodology:

-

Preparation of Stock Solution: A stock solution of Donepezil Hydrochloride is prepared at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of water and acetonitrile.[6]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 M HCl and kept at room temperature for 7 days. For accelerated degradation, 2 M HCl at 70°C for 48 hours can be used.[][6]

-

Alkaline Hydrolysis: The stock solution is mixed with 0.1 M NaOH and kept at room temperature for 7 days. For accelerated degradation, 2 M NaOH at 70°C for 48 hours can be employed.[][6] Donepezil has shown lower stability in alkaline conditions.[][8]

-

Oxidative Degradation: The stock solution is mixed with 3% H₂O₂ and maintained at room temperature for 7 days.[][6]

-

Thermal Degradation: The solid drug substance is exposed to dry heat at 85°C for 7 days.[][6]

-

Photolytic Degradation: The drug solution is exposed to daylight at room temperature for 7 days.[][6]

-

-

Sample Analysis: After the specified duration, the acidic and alkaline samples are neutralized. All stressed samples are then diluted to a suitable concentration for analysis by a stability-indicating HPLC or UPLC method.[6]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a typical HPLC method for the separation and quantification of Donepezil and its impurities, including Deoxy Donepezil.

Objective: To separate and quantify Donepezil and its related impurities in bulk drug substances and pharmaceutical formulations.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 4.6-mm x 25-cm; 5-µm packing L1).[9]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good separation.[10]

-

Detector: UV detection at a wavelength of 286 nm is often employed.[9]

-

Column Temperature: Typically maintained between 35°C and 50°C.[9][10]

-

Flow Rate: Generally in the range of 1.0 - 1.5 mL/min.[9]

-

Injection Volume: Typically 20 µL.[9]

System Suitability:

-

Resolution: The resolution between Donepezil and its closely eluting impurities should be NLT 2.0.[9]

-

Tailing Factor: The tailing factor for the Donepezil peak should be NMT 1.5.[9]

-

Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be NMT 2.0%.[9]

Visualizations: Workflows and Relationships

The following diagrams illustrate the key processes and relationships in the analysis of Deoxy Donepezil Hydrochloride.

Caption: Workflow for Impurity Identification.

Caption: Relationship of Deoxy Donepezil to Donepezil.

References

- 1. veeprho.com [veeprho.com]

- 2. Donepezil Deoxy Impurity - CAS - 844694-84-4 (free base) | Axios Research [axios-research.com]

- 3. Deoxy Donepezil - Acanthus Research [acanthusresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. scielo.br [scielo.br]

- 9. Donepezil Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]

Methodological & Application

Application Note & Protocol: Validated HPLC Method for Quantification of Deoxy Donepezil Hydrochloride

This document provides a comprehensive guide for the quantitative determination of Deoxy Donepezil Hydrochloride in pharmaceutical preparations using a validated High-Performance Liquid Chromatography (HPLC) method. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and research purposes.

Introduction

Deoxy Donepezil Hydrochloride is a key impurity and metabolite of Donepezil Hydrochloride, a widely used medication for the treatment of Alzheimer's disease. Accurate quantification of this compound is crucial for ensuring the purity, safety, and efficacy of Donepezil drug products. This application note details a robust and validated Reversed-Phase HPLC (RP-HPLC) method developed for this purpose. The method is demonstrated to be specific, linear, accurate, precise, and robust.

Analytical Method

The proposed HPLC method is based on established protocols for Donepezil Hydrochloride, adapted for the specific properties of its deoxy analog.[1][2][3][4][5]

2.1. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

| Parameter | Recommended Condition |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4] |

| Mobile Phase | Phosphate Buffer:Methanol:Acetonitrile (50:30:20, v/v/v), pH adjusted to 2.7 with phosphoric acid |

| Flow Rate | 1.0 mL/min[1][2][4] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

| Detection Wavelength | 268 nm[3][5] |

| Run Time | Approximately 10 minutes |

2.2. Rationale for Method Selection

The selection of a C18 column is based on its wide applicability and success in separating structurally similar compounds. The mobile phase composition is chosen to provide optimal resolution and peak shape for Deoxy Donepezil Hydrochloride. The pH of 2.7 ensures the analyte is in its protonated form, leading to better retention and symmetrical peaks on a C18 column. UV detection at 268 nm is selected based on the UV absorption maxima of related compounds.[3][5]

Experimental Protocols

3.1. Materials and Reagents

-

Deoxy Donepezil Hydrochloride reference standard

-

Donepezil Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium Dihydrogen Phosphate (analytical grade)

-

Orthophosphoric Acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

3.2. Preparation of Solutions

3.2.1. Mobile Phase Preparation (1 L)

-

Weigh 1.36 g of Potassium Dihydrogen Phosphate and dissolve it in 500 mL of HPLC grade water to prepare a 0.01 M solution.

-

Add 300 mL of Methanol and 200 mL of Acetonitrile.

-

Adjust the pH of the mixture to 2.7 using 80% phosphoric acid.

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase for 15 minutes using a sonicator before use.

3.2.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh 10 mg of Deoxy Donepezil Hydrochloride reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve.

-

Make up the volume to 100 mL with the mobile phase and mix well.

3.2.3. Preparation of Working Standard Solutions Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

3.2.4. Sample Preparation (from a solid dosage form)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 30 minutes to ensure complete extraction.

-

Make up the volume to 100 mL with the mobile phase and mix well.

-

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, covering specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

4.1. Specificity Specificity was evaluated by analyzing the blank (mobile phase), a placebo solution, the Deoxy Donepezil Hydrochloride standard, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte. The method is considered specific if no significant peaks are observed at the retention time of Deoxy Donepezil Hydrochloride in the blank and placebo chromatograms.

4.2. Linearity Linearity was assessed by analyzing a series of at least five concentrations of Deoxy Donepezil Hydrochloride over the range of 1-20 µg/mL. The calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

4.3. Accuracy Accuracy was determined by the recovery method. A known amount of Deoxy Donepezil Hydrochloride standard was spiked into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery should be within 98-102%.

4.4. Precision Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Repeatability: Six replicate injections of the same standard solution were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision: The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.

The %RSD for both repeatability and intermediate precision should be less than 2.0%.

4.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

4.6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic phase)

-

pH of the mobile phase (± 0.2 units)

The system suitability parameters were checked after each variation. The method is considered robust if the system suitability parameters remain within the acceptable limits.

Data Presentation

The results of the method validation are summarized in the following tables.

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | |

| 5 | |

| 10 | |

| 15 | |

| 20 | |

| Correlation Coefficient (r²) | > 0.999 |

| Regression Equation | y = mx + c |

Table 3: Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |

| 80% | ||||

| 100% | ||||

| 120% |

Table 4: Precision Data

| Parameter | % RSD |

| Repeatability (n=6) | < 2.0% |

| Intermediate Precision (n=6) | < 2.0% |

Table 5: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) |

Table 6: Robustness Data

| Parameter Varied | System Suitability Parameter | Acceptance Criteria | Result |

| Flow Rate (+0.1 mL/min) | Tailing Factor | < 1.5 | Pass/Fail |

| Theoretical Plates | > 2000 | Pass/Fail | |

| Flow Rate (-0.1 mL/min) | Tailing Factor | < 1.5 | Pass/Fail |

| Theoretical Plates | > 2000 | Pass/Fail | |

| Mobile Phase pH (+0.2) | Tailing Factor | < 1.5 | Pass/Fail |

| Theoretical Plates | > 2000 | Pass/Fail | |

| Mobile Phase pH (-0.2) | Tailing Factor | < 1.5 | Pass/Fail |

| Theoretical Plates | > 2000 | Pass/Fail |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC analysis of Deoxy Donepezil Hydrochloride.

Method Validation Process

Caption: Overview of the HPLC method validation parameters.

Conclusion

The developed RP-HPLC method for the quantification of Deoxy Donepezil Hydrochloride is simple, specific, accurate, precise, and robust. The method is suitable for routine quality control analysis and for the determination of Deoxy Donepezil Hydrochloride in pharmaceutical formulations. The clear protocols and validation data presented provide a solid foundation for the implementation of this method in a laboratory setting.

References

Application Note: Sensitive and Selective Quantification of Deoxy Donepezil Hydrochloride in Human Plasma using UPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Deoxy Donepezil Hydrochloride in human plasma. Deoxy Donepezil, a significant metabolite and potential impurity of the Alzheimer's disease drug Donepezil, is effectively extracted from plasma using a simple liquid-liquid extraction (LLE) procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the selectivity and sensitivity required for pharmacokinetic studies, impurity profiling, and therapeutic drug monitoring.

Introduction

Donepezil is a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. The parent drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of various metabolites.[1] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[1] Deoxy Donepezil, structurally characterized as 1-Benzyl-4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine, is a metabolite formed by the reduction of the keto group on the indanone moiety of Donepezil. Accurate and sensitive measurement of Deoxy Donepezil is crucial for a comprehensive understanding of Donepezil's metabolic profile and for ensuring the quality and safety of the pharmaceutical product. This application note presents a detailed protocol for the reliable quantification of Deoxy Donepezil Hydrochloride in human plasma.

Experimental

Materials and Reagents

-

Deoxy Donepezil Hydrochloride reference standard

-

Donepezil-d7 (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

UPLC System: A high-performance liquid chromatography system capable of handling high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a 1.5 mL polypropylene tube.

-

Add 20 µL of the internal standard working solution (Donepezil-d7, 100 ng/mL in 50% methanol).

-

Add 1 mL of the extraction solvent (n-hexane:ethyl acetate, 70:30 v/v).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 50:50 v/v).

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

UPLC Conditions

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |